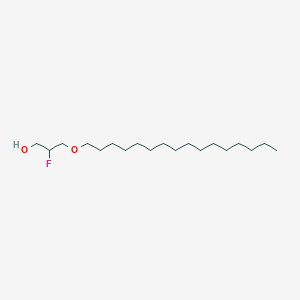
2-Fluoro-3-(hexadecyloxy)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(hexadecyloxy)propan-1-OL is an organic compound that belongs to the class of fluorinated alcohols. This compound is characterized by the presence of a fluorine atom, a long hexadecyl chain, and a hydroxyl group attached to a propane backbone. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hexadecyloxy)propan-1-OL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the propane backbone.
Etherification: Attachment of the hexadecyl group to the propane backbone through an ether linkage.
Hydroxylation: Introduction of the hydroxyl group to the propane backbone.
Common reagents used in these reactions include fluorinating agents, alkyl halides, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(hexadecyloxy)propan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2-Fluoro-3-(hexadecyloxy)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(hexadecyloxy)propan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the long hexadecyl chain can influence its solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(octadecyloxy)propan-1-OL: Similar structure with an octadecyl chain instead of a hexadecyl chain.
3-(Hexadecyloxy)propan-1-OL: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-3-(dodecyloxy)propan-1-OL: Contains a shorter dodecyl chain, which can influence its physical and chemical properties.
Uniqueness
2-Fluoro-3-(hexadecyloxy)propan-1-OL is unique due to the presence of the fluorine atom and the long hexadecyl chain. These features contribute to its distinct reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
63326-68-1 |
|---|---|
Molecular Formula |
C19H39FO2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-fluoro-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18H2,1H3 |
InChI Key |
NKHTZZLUMFLDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















